molecular formula C7H15B B1290249 1-Bromo-2,4-dimethylpentane CAS No. 6570-91-8

1-Bromo-2,4-dimethylpentane

Cat. No. B1290249
CAS RN: 6570-91-8
M. Wt: 179.1 g/mol
InChI Key: SQPLOXIDSDCSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4-dimethylpentane is a colorless liquid with a strong, pungent odor. It is an alkyl bromide, a type of organic compound, and is primarily used as a reagent in organic synthesis. It is also used as a solvent for various chemical reactions and as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

Organic Synthesis

1-Bromo-2,4-dimethylpentane: is a versatile reagent in organic synthesis. It’s used in the preparation of Grignard reagents, which are pivotal for forming carbon-carbon bonds . Additionally, it serves as an alkylating agent to introduce the 2,4-dimethylpentyl group into target molecules, aiding in the synthesis of complex organic compounds.

Pharmaceutical Research

In pharmaceutical research, 1-Bromo-2,4-dimethylpentane is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its role in forming carbon-halogen bonds is crucial in the development of new drugs, especially in the creation of molecules with specific chirality or stereochemistry .

Material Science

This compound finds its application in material science as a precursor for the synthesis of polymers and specialty chemicals. Its bromine atom can initiate radical polymerization processes, leading to the creation of novel polymeric materials with unique properties .

Environmental Studies

1-Bromo-2,4-dimethylpentane: can be used in environmental studies to understand the fate and transport of brominated organic compounds in the environment. It helps in tracing the degradation pathways and assessing the persistence of such compounds in various ecosystems .

Biochemistry

In biochemistry, 1-Bromo-2,4-dimethylpentane is employed in the study of enzyme-catalyzed reactions where halogenated compounds are substrates or inhibitors. It aids in elucidating the mechanisms by which enzymes interact with halogen-containing substrates .

Industrial Uses

Industrially, 1-Bromo-2,4-dimethylpentane is used in the manufacture of dyes, flame retardants, and other brominated compounds. Its reactivity with different chemical groups makes it a valuable building block in industrial chemistry .

Mechanism of Action

Target of Action

1-Bromo-2,4-dimethylpentane is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary targets are typically molecules with reactive sites, such as double bonds or nucleophilic atoms .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophilic carbon of the 1-Bromo-2,4-dimethylpentane, resulting in the replacement of the bromine atom .

Biochemical Pathways

The exact biochemical pathways affected by 1-Bromo-2,4-dimethylpentane would depend on the specific reaction and the molecules involved. In general, the compound can participate in reactions that lead to the formation of new organic compounds . These reactions can have downstream effects on various biochemical pathways, potentially leading to changes in the synthesis or degradation of certain biomolecules.

Result of Action

The molecular and cellular effects of 1-Bromo-2,4-dimethylpentane’s action would depend on the specific reaction and the molecules involved. In general, the compound’s action can result in the formation of new organic compounds, potentially leading to changes in cellular biochemistry .

Action Environment

The action, efficacy, and stability of 1-Bromo-2,4-dimethylpentane can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules that can react with the compound . For example, the rate of nucleophilic substitution reactions can be influenced by the temperature and the concentration of the nucleophile .

properties

IUPAC Name

1-bromo-2,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPLOXIDSDCSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605736
Record name 1-Bromo-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-dimethylpentane

CAS RN

6570-91-8
Record name 1-Bromo-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4-dimethylpentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,4-dimethylpentane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,4-dimethylpentane
Reactant of Route 3
1-Bromo-2,4-dimethylpentane
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,4-dimethylpentane
Reactant of Route 5
1-Bromo-2,4-dimethylpentane
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,4-dimethylpentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.